(1-Phenylcycloheptyl)methanamine
Overview
Description
(1-Phenylcycloheptyl)methanamine: is an organic compound with the molecular formula C14H21N. It is a member of the aralkylamines class, characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcycloheptyl)methanamine typically involves the reaction of cycloheptanone with phenylmagnesium bromide to form 1-phenylcycloheptanol. This intermediate is then subjected to a reductive amination process using formaldehyde and ammonium chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Phenylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1-Phenylcycloheptyl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of (1-Phenylcycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- (1-Phenylcyclopentyl)methanamine
- (1-Phenylcyclohexyl)methanamine
- (1-Phenylcyclooctyl)methanamine
Comparison: Compared to its analogs, (1-Phenylcycloheptyl)methanamine exhibits unique properties due to the seven-membered cycloheptyl ring. This structural feature influences its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(1-phenylcycloheptyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-12-14(10-6-1-2-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBAXPKRRVDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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